molecular formula C20H23N5O B2602370 N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)-2-(1H-indol-1-yl)acetamide CAS No. 2176270-96-3

N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)-2-(1H-indol-1-yl)acetamide

Cat. No. B2602370
M. Wt: 349.438
InChI Key: VLPMKACLZZVICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

“[2-(1H-Indol-1-yl)ethyl]methylamine” is an organic compound with the chemical formula C12H16N2. It is a colorless liquid with a strong amine odor. It has moderate solubility and can be dissolved in many organic solvents such as ethanol and chloroform1.


Scientific Research Applications

Antitumor Activity

A series of compounds closely related to the query chemical have been synthesized and evaluated for their antitumor activities. These compounds, including amino-substituted derivatives and tetrahydroquinazoline antifolates, have shown potent inhibitory effects against various tumor cells. For instance, amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones exhibited significant antitumor activity and quantitative structure-activity relationships have been established to understand their potency against tumor cells (Sami et al., 1995). Another study on nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates revealed their significant inhibitory activity against dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, showing potential as antitumor agents (Gangjee et al., 1995).

Antifungal and Antimalarial Activities

The derivatives have also been identified for their antifungal and antimalarial activities. For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were discovered as broad-spectrum antifungal agents against Candida and Aspergillus species (Bardiot et al., 2015). In the realm of antimalarial research, compounds such as new pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have shown high potency against Plasmodium falciparum and Plasmodium berghei, indicating their therapeutic potential against malaria (Guan et al., 2005).

DNA Binding and Inhibitory Mechanisms

The interaction of these compounds with DNA and their inhibitory mechanisms have also been explored. Studies have indicated that DNA binding plays a crucial role in the cytotoxic potency and selectivity of these compounds, providing insights into their mechanism of action at the molecular level (Sami et al., 1996).

properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-24(2)20-21-12-15-11-16(7-8-17(15)23-20)22-19(26)13-25-10-9-14-5-3-4-6-18(14)25/h3-6,9-10,12,16H,7-8,11,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPMKACLZZVICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)-2-(1H-indol-1-yl)acetamide

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